A Comprehensive Technical Guide to 3-Bromo-4-(4-chlorophenoxy)benzaldehyde
A Comprehensive Technical Guide to 3-Bromo-4-(4-chlorophenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount to the successful synthesis of novel compounds with desired biological activities and material properties. 3-Bromo-4-(4-chlorophenoxy)benzaldehyde, a halogenated aromatic aldehyde, represents a key intermediate with significant potential in these domains. Its unique substitution pattern—featuring a reactive aldehyde group, a bromine atom, and a 4-chlorophenoxy moiety—offers multiple avenues for synthetic diversification, making it a valuable scaffold in the construction of complex molecular architectures. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its potential applications and safety considerations, grounded in established chemical principles and supported by relevant literature.
Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics.
CAS Number: 1445862-85-0[1]
Molecular Formula: C₁₃H₈BrClO₂[1]
Molecular Weight: 311.56 g/mol [1]
A summary of its key physicochemical properties is presented in Table 1. It is important to note that while some data for the target compound is available, other properties are inferred from structurally related compounds due to a lack of comprehensive experimental data in the public domain.
| Property | Value/Information | Source/Analogue |
| Appearance | White to off-white crystalline powder (predicted) | General properties of similar aromatic aldehydes[2] |
| Melting Point | ~70°C (for 3-Bromo-4-chlorobenzaldehyde) | Analogue Data[3] |
| Boiling Point | ~277.8°C (for 3-Bromo-4-chlorobenzaldehyde) | Analogue Data[3] |
| Solubility | Predicted to be soluble in organic solvents like ethanol, ether, and chloroform; slightly soluble in water. | Based on 4-Bromobenzaldehyde[2] |
Proposed Synthesis Pathway
While specific, proprietary synthesis protocols for 3-Bromo-4-(4-chlorophenoxy)benzaldehyde are not widely published, a plausible and efficient synthetic route can be designed based on well-established organometallic and ether synthesis reactions. A logical approach involves the Ullmann condensation, a reliable method for forming diaryl ethers.
The proposed two-step synthesis commences with the bromination of 4-hydroxybenzaldehyde to yield 3-bromo-4-hydroxybenzaldehyde, followed by an Ullmann condensation with a suitable 4-chlorophenylating agent.
Step 1: Synthesis of 3-Bromo-4-hydroxybenzaldehyde
The initial step involves the regioselective bromination of 4-hydroxybenzaldehyde. The hydroxyl group is an activating ortho-, para-director. To achieve bromination at the 3-position (ortho to the hydroxyl group), direct bromination can be employed.
A known method for this transformation involves treating a suspension of 4-hydroxybenzaldehyde in a chlorinated solvent like chloroform with molecular bromine at a controlled low temperature (e.g., 0°C)[4].
Experimental Protocol (based on analogue synthesis):
-
Suspend 4-hydroxybenzaldehyde in chloroform in a reaction vessel equipped with a dropping funnel and a stirrer.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of molecular bromine in chloroform dropwise to the cooled suspension with vigorous stirring.
-
Maintain the reaction at 0°C for a specified period (e.g., 3 hours) after the addition is complete.
-
Upon completion, the reaction mixture can be worked up by diluting with a non-polar solvent like petroleum ether to precipitate the product.
-
The crude 3-bromo-4-hydroxybenzaldehyde can be collected by filtration and purified by recrystallization from water[4].
Step 2: Ullmann Condensation to 3-Bromo-4-(4-chlorophenoxy)benzaldehyde
The second step is the formation of the diaryl ether linkage via an Ullmann-type reaction. This involves the copper-catalyzed reaction of 3-bromo-4-hydroxybenzaldehyde with a 4-chlorophenylating agent, such as 4-chloroiodobenzene or 4-chlorobromobenzene, in the presence of a base.
Conceptual Experimental Protocol:
-
To a reaction vessel, add 3-bromo-4-hydroxybenzaldehyde, 4-chloroiodobenzene, a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., a phenanthroline derivative), and a suitable base (e.g., potassium carbonate or cesium carbonate).
-
Add a high-boiling point polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to an elevated temperature (typically 100-150°C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-Bromo-4-(4-chlorophenoxy)benzaldehyde.
Caption: Proposed two-step synthesis of 3-Bromo-4-(4-chlorophenoxy)benzaldehyde.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the two benzene rings. The aldehyde proton should appear as a singlet further downfield (around 9.8-10.0 ppm). The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aldehyde carbonyl carbon (around 190 ppm), the carbons of the aromatic rings (typically 110-160 ppm), and the carbons involved in the ether linkage.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the aldehyde C=O stretch, typically in the range of 1690-1715 cm⁻¹. Other significant peaks would include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the rings (1400-1600 cm⁻¹), and the C-O-C ether stretching (around 1200-1250 cm⁻¹). The C-Br and C-Cl stretches would appear in the fingerprint region at lower wavenumbers.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and fragment ions.
Applications in Drug Discovery and Development
3-Bromo-4-(4-chlorophenoxy)benzaldehyde is a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Halogenated organic compounds are of significant interest in drug discovery as the inclusion of halogens can modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity.
-
Scaffold for Bioactive Molecules: The aldehyde group is a versatile functional handle that can be readily transformed into a variety of other functionalities, including amines, alcohols, carboxylic acids, and heterocycles, through reactions like reductive amination, oxidation, reduction, and condensation reactions. This allows for the incorporation of the 3-bromo-4-(4-chlorophenoxy)phenyl moiety into a diverse range of molecular scaffolds.
-
Intermediate in API Synthesis: This compound can serve as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The diaryl ether motif is a common structural feature in many biologically active compounds. Furthermore, the bromine atom provides a site for further functionalization through cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling the introduction of additional complexity.
-
Fragment-Based Drug Design: As a relatively small and functionalized molecule, it can be used in fragment-based drug discovery approaches to identify new binding motifs for therapeutic targets.
Caption: Potential applications and synthetic utility in drug discovery.
Safety and Handling
Potential Hazards (Inferred from Analogues):
-
Acute Toxicity: May be harmful if swallowed[5].
-
Respiratory Irritation: May cause respiratory irritation[6][7].
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. If handling as a powder, use a dust mask or work in a well-ventilated area, preferably a fume hood[7][8].
-
Engineering Controls: Use only in a well-ventilated area with local exhaust ventilation to minimize exposure to dust or vapors[8].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[8].
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention[8].
Conclusion
3-Bromo-4-(4-chlorophenoxy)benzaldehyde is a chemical intermediate with considerable potential for the synthesis of novel compounds in the pharmaceutical and materials science sectors. Its multifunctionality allows for a wide range of chemical transformations, making it a valuable tool for researchers and drug development professionals. While comprehensive experimental data for this specific compound is limited, logical synthesis pathways and predicted properties can be derived from established chemical principles and data from analogous structures. As with all chemical reagents, proper safety precautions are essential when handling this compound. The strategic use of such building blocks will undoubtedly continue to drive innovation in the discovery of new medicines and materials.
References
-
PubChem. (n.d.). 3-Bromo-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
-
PubChem. (n.d.). 3-Bromo-4-chlorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved from [Link]
- Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
- Google Patents. (n.d.). CN102766030A - Method for preparing 3-bromine-4-hydroxy benzaldehyde.
-
NIST. (n.d.). 3-Bromo-4-methoxybenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). EP0003427A1 - Preparation of m-(p-bromophenoxy)benzaldehyde.
-
SpectraBase. (n.d.). 3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (2025). Conformations of 2-bromo-4-chlorobenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
-
NIST. (n.d.). Benzaldehyde, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2025). Theoretical and experimental study of infrared spectral data of 2-bromo-4-chlorobenzaldehyde. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
-
ScienceLab.com. (n.d.). Material Safety Data Sheet - 3-bromo benzaldehyde 97%. Retrieved from [Link]
Sources
- 1. 1445862-85-0|3-Bromo-4-(4-chlorophenoxy)benzaldehyde|BLD Pharm [bldpharm.com]
- 2. adpharmachem.com [adpharmachem.com]
- 3. nbinno.com [nbinno.com]
- 4. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 5. 3-Bromo-4-chlorobenzaldehyde | C7H4BrClO | CID 14049809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. fishersci.com [fishersci.com]
